5-(1H-1,2,4-Triazol-1-yl)nicotinic acid
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Overview
Description
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid is an organic compound with the molecular formula C8H6N4O2 and a molecular weight of 190.159 g/mol It is characterized by the presence of a triazole ring attached to a nicotinic acid moiety
Preparation Methods
The synthesis of 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-nicotinic acid with sodium azide, followed by cyclization to form the triazole ring . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form coordination complexes with metal ions, which can influence various biochemical processes . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid can be compared with other similar compounds, such as:
5-(1H-1,2,4-Triazol-1-yl)methoxyisophthalic acid: This compound has a similar triazole ring but differs in the position and type of functional groups attached to the aromatic ring.
3-Pyridinecarboxylic acid, 5-(1H-1,2,4-triazol-1-yl)-: This is another name for this compound, highlighting its structural similarity.
The uniqueness of this compound lies in its specific combination of the triazole ring and nicotinic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6N4O2 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-1-7(3-9-2-6)12-5-10-4-11-12/h1-5H,(H,13,14) |
InChI Key |
UEJNFSCXTGXAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1N2C=NC=N2)C(=O)O |
Origin of Product |
United States |
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